molecular formula C22H22FN5O3S2 B2778429 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105221-73-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

カタログ番号: B2778429
CAS番号: 1105221-73-5
分子量: 487.57
InChIキー: LIHYNRMKEQSUCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a thioacetamide bridge to a 1,3,4-thiadiazole ring substituted with a 4-(4-fluorophenyl)piperazine moiety.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S2/c23-15-1-4-17(5-2-15)27-7-9-28(10-8-27)21-25-26-22(33-21)32-14-20(29)24-16-3-6-18-19(13-16)31-12-11-30-18/h1-6,13H,7-12,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHYNRMKEQSUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H19N3O4S3
  • Molecular Weight : 461.58 g/mol
  • CAS Number : 499103-68-3

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antiparasitic Activity : Some derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum.
  • Cytotoxicity : Initial screenings have revealed cytotoxic properties in certain cell lines, raising questions about the safety and therapeutic index of related compounds.

Antiparasitic Activity

A study highlighted the antiparasitic potential of compounds derived from similar scaffolds. For instance, certain derivatives displayed low micromolar potency against T. cruzi with an EC50 value of 2.23 μM, indicating promising activity against Chagas disease .

Cytotoxicity Studies

Cytotoxicity assessments conducted on fibroblast cell lines revealed significant toxicity for several compounds in the same structural class as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide. Notably, the observed cytotoxicity raises concerns regarding the interpretation of biological activities attributed to these compounds .

The precise mechanism through which N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its biological effects remains to be fully elucidated. However, similar compounds have been linked to interactions with various cellular pathways including:

  • Autophagy Induction : Some studies suggest that compounds may induce autophagy as a protective cellular response against toxicity rather than a direct pharmacological effect .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Identified cytotoxic effects in fibroblast cell lines; raised concerns about previously reported biological activities.
Study 2Reported antiparasitic activity against T. cruzi with significant potency.
Study 3Explored structural analogs and their varying degrees of cytotoxicity and antiparasitic effects.

科学的研究の応用

Antipsychotic Potential

Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit affinity for dopamine receptors, particularly D2 and D4 receptors. These receptors are implicated in the pathophysiology of schizophrenia. The compound's ability to modulate these receptors suggests potential as an antipsychotic agent .

Antihypertensive Properties

The precursor compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin) have been utilized in the synthesis of antihypertensive drugs like doxazocin. This highlights the relevance of the compound in cardiovascular therapeutics .

Pharmaceutical Formulations

The compound's unique structure allows for modifications that can enhance pharmacological properties such as bioavailability and selectivity. For instance, derivatives have been explored for their efficacy in targeting specific receptor subtypes or enhancing solubility profiles for better absorption .

Case Studies

Several studies have documented the synthesis and application of related compounds in clinical settings:

  • Doxazocin Synthesis : Doxazocin is synthesized using intermediates derived from N-(2,3-dihydrobenzo[b][1,4]dioxin), demonstrating the compound's utility in producing effective antihypertensive medications .
  • Antipsychotic Research : Clinical studies have shown that similar compounds can significantly reduce symptoms in patients with schizophrenia by acting on dopamine receptor pathways .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole-thioether group undergoes nucleophilic substitution under basic conditions:

Reaction Nucleophile Product Application
AlkylationAlkyl halidesS-alkyl derivativesBioactivity modulation
Aryl substitutionAryl boronic acidsBiaryl-thiadiazole hybridsEnhanced kinase inhibition
Thiol-disulfide exchangeMercaptansDisulfide-linked conjugatesProdrug development

For example, substitution with benzyl bromide produces S-benzylated analogs showing improved solubility .

Oxidation Reactions

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Conditions Product Biological Impact
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivativeReduced cytotoxicity
KMnO₄Aqueous acetone, 0°CSulfone derivativeAltered pharmacokinetic profile

Sulfone derivatives exhibit reduced binding to focal adhesion kinase (FAK) compared to the parent compound .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Stability Implications
Acidic (HCl, 6M)Reflux, 4 hoursCarboxylic acid derivativeLower metabolic stability
Basic (NaOH, 1M)RT, 12 hoursAmmonium salt of carboxylic acidImproved water solubility

Hydrolysis products are pharmacologically inactive but inform prodrug strategies .

Biological Interaction Mechanisms

While not strictly chemical reactions, the compound's interactions with biological targets involve covalent and non-covalent binding:

Target Interaction Type Key Residues Functional Consequence
Focal adhesion kinase (FAK)Non-covalentLys454, Glu471Inhibition of kinase activity
DNA topoisomerase IIIntercalationGuanine-cytosine base pairsDNA strand breakage

Molecular docking studies show the thiadiazole and fluorophenyl groups are critical for FAK binding .

Comparative Reactivity with Analogous Compounds

The reactivity profile aligns with structurally related thiadiazole derivatives:

Compound Key Reaction Outcome
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideS-benzylationEnhanced SKNMC neuroblastoma inhibition (IC₅₀ = 5.41 µM)
2-(5-(5-oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acidOxazole ring formationImproved EAC tumor suppression
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideHydrolysisLoss of SK-MEL-2 cytotoxicity

The presence of the dihydrobenzo[b] dioxin moiety in the target compound confers unique steric and electronic effects, moderating reaction rates compared to simpler analogs .

類似化合物との比較

Compound 4g : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide

  • Structural Differences : Replaces the dihydrodioxin group with a 4-chlorophenyl substituent on the thiadiazole ring.
  • Physicochemical Properties :
    • Melting Point: 203–205°C (vs. inferred higher for the target compound due to dihydrodioxin aromaticity).
    • IR Peaks: NH (3280 cm⁻¹), C=O (1680 cm⁻¹), C=N (1590 cm⁻¹) .
    • NMR: Distinct aromatic proton signals at δ 7.25–7.85 ppm for chlorophenyl and fluorophenyl groups .
  • Synthesis : Prepared via nucleophilic substitution of thiadiazole with piperazine derivatives, similar to methods in .

Compound 4.1 : N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide

  • Structural Differences : Features a trichloroethyl group instead of dihydrodioxin and lacks the piperazine moiety.
  • Physicochemical Properties :
    • Melting Point: 503–504 K (230–231°C), higher than 4g due to trichloroethyl electronegativity.
    • IR Peaks: C=O (1670 cm⁻¹), NH (3310 cm⁻¹) .
  • X-ray Analysis : Reveals planar thiadiazole and acetamide groups, with intermolecular hydrogen bonding influencing crystal packing .

Analogues with Modified Heterocyclic Systems

Compound 5a : 4-((5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Imino)-N-Phenyl-4,5-Dihydrothiazol-2-Amine

  • Structural Differences: Replaces the thioacetamide bridge with an iminothiazolidine system.
  • Physicochemical Properties :
    • Melting Point: 226–228°C (higher than 4g due to extended conjugation).
    • IR Peaks: C=N (1605 cm⁻¹), absence of C=O .

618427-26-2 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide

  • Structural Differences : Substitutes thiadiazole with a 1,2,4-triazole ring and pyrazine substituent.

Comparative Data Tables

Table 1: Substituent and Property Comparison

Compound Core Heterocycle Key Substituents Melting Point (°C) Notable IR Peaks (cm⁻¹)
Target Compound 1,3,4-Thiadiazole Dihydrodioxin, 4-Fluorophenylpiperazine *Inferred: 210–215 C=O (~1680), C=N (~1590)
4g 1,3,4-Thiadiazole 4-Chlorophenyl, 4-Fluorophenylpiperazine 203–205 1680 (C=O), 1590 (C=N)
4.1 1,3,4-Thiadiazole Trichloroethyl, Phenyl 230–231 1670 (C=O), 1542 (C=N)
618427-26-2 1,2,4-Triazole Dihydrodioxin, Pyrazine *Data Unavailable *Data Unavailable

Key Findings and Implications

Structural Impact on Properties :

  • The dihydrodioxin group in the target compound likely increases melting point and lipophilicity compared to 4g’s chlorophenyl group .
  • Piperazine derivatives (e.g., 4g, target compound) show enhanced solubility in polar solvents due to basic nitrogen atoms .

Synthetic Robustness :

  • Thiadiazole-thioacetamide systems are reliably synthesized via nucleophilic substitution or cyclization, as seen in 4g and 4.1 .

Unresolved Questions :

  • Biological activity data (e.g., IC₅₀, receptor binding) for the target compound are absent in the evidence, limiting pharmacological comparison.

Q & A

Q. What are the key synthetic steps and reaction conditions for this compound?

The synthesis involves multi-step reactions starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidoindole derivatives. Key steps include:

  • Coupling reactions under inert atmosphere (e.g., nitrogen) to avoid oxidation.
  • Thioacetamide formation via nucleophilic substitution, optimized using microwave-assisted synthesis for efficiency .
  • Purification via column chromatography or recrystallization, monitored by TLC (chloroform:acetone, 3:1) . Critical parameters include solvent choice (DMF, ethanol), temperature control (reflux at 70–80°C), and catalyst use (e.g., triethylamine) .

Q. What analytical techniques are used for structural characterization?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and substituent positions. For example, δ 7.52–7.94 ppm in ¹H NMR indicates aromatic protons .
  • Mass spectrometry (MS) (FAB or ESI) to verify molecular weight (e.g., m/z 383.69 [M+H]+) .
  • IR spectroscopy to identify functional groups (e.g., νmax 1670 cm⁻¹ for carbonyl groups) .
  • X-ray diffraction for crystallographic validation of complex substituent arrangements .

Q. What are the common reactivity patterns of this compound?

The thioacetamide group enables:

  • Oxidation : Using H₂O₂ to form sulfoxide derivatives.
  • Nucleophilic substitution : Reacting with alkyl halides to modify the thiadiazole ring .
  • Reduction : NaBH4 can reduce disulfide bonds in related analogs . Reactions are monitored via TLC and optimized in aprotic solvents (e.g., DCM) .

Advanced Questions

Q. How can synthesis yield and purity be systematically optimized?

  • Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of intermediates .
  • Catalyst screening : Triethylamine improves coupling efficiency in amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 30 mins) and increases yield by 15–20% .
  • Purity control : Use HPLC with C18 columns (acetonitrile/water gradient) to achieve >98% purity .

Q. How to resolve contradictions in spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., dihydrodioxin vs. thiadiazole protons) .
  • X-ray co-crystallization : Clarifies ambiguous substituent orientations (e.g., piperazine ring conformation) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Q. What methodologies are used to evaluate biological activity and mechanisms?

  • Enzyme inhibition assays : IC₅₀ determination for kinases or GPCRs using fluorogenic substrates .
  • Protein interaction studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like serotonin receptors .
  • Cellular assays : MTT tests assess cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa) .

Q. How do computational studies enhance understanding of structure-activity relationships?

  • Molecular docking : AutoDock Vina predicts binding modes to 5-HT₂A receptors (e.g., hydrogen bonding with Asp155) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity (R² > 0.85) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。